molecular formula C11H17NO3 B1468659 1-(Cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid CAS No. 1341545-10-5

1-(Cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1468659
CAS No.: 1341545-10-5
M. Wt: 211.26 g/mol
InChI Key: RBXNGRHIUCDQGG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The structure of CPCA includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

While specific chemical reactions involving CPCA are not detailed in the literature, compounds with a pyrrolidine ring are known to undergo various reactions. For instance, the Knoevenagel condensation involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .

Scientific Research Applications

Synthesis of Cyclic β-Amino Acids and Their Derivatives

Research has demonstrated the utility of cyclic β-amino acids, such as 1-(cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid, in the synthesis of complex organic molecules. For instance, alpha-cyclopropyl-beta-homoprolines, a class of cyclic β-amino acids, were synthesized through 1,3-dipolar cycloadditions followed by rearrangement processes. These compounds are noted for their high stereocontrol derived from chiral pool molecules, illustrating the role of cyclic β-amino acids in creating stereochemically complex structures. This methodology has potential applications in developing peptides and other bioactive compounds with specific stereochemical configurations (Cordero et al., 2009).

Multicomponent 1,3-Dipolar Cycloadditions

The versatility of cyclic β-amino acids extends to their use in multicomponent 1,3-dipolar cycloadditions, leading to the synthesis of pyrrolizidines and indolizidines. These methods efficiently generate compounds containing the pyrrolidine unit, a core structure in many biologically active molecules. Such synthetic strategies enable the creation of complex systems, including spiro derivatives, highlighting the importance of cyclic β-amino acids in synthesizing structurally diverse and potentially therapeutic agents (Nájera & Sansano, 2018).

Development of Novel Proline Mimetics

Cyclic β-amino acids serve as key intermediates in designing novel proline mimetics. For example, pseudodiproline dimers, where a cyclopentane carboxylic acid is linked to a pyrrolidine residue, have been synthesized to mimic the Pro-Pro units found in proteins. These compounds have potential applications in medicinal chemistry, offering a new avenue for the design of peptidomimetics and inhibitor molecules with specific inhibitory activities against target enzymes or receptors (Garsi, Aguiar, & Hanessian, 2021).

Chiral Separation Technologies

Cyclic β-amino acids are also instrumental in developing chiral separation technologies. For instance, cationic beta-cyclodextrins derivatives, synthesized from compounds related to cyclic β-amino acids, have been used as chiral selectors in capillary electrophoresis. These selectors facilitate the enantioseparation of various carboxylic and hydroxycarboxylic acids, demonstrating the application of cyclic β-amino acids in analytical and preparative methodologies for chiral compound separation (Xiao et al., 2010).

Safety and Hazards

While specific safety data for CPCA is not available, it’s important to handle all chemical substances with care. As a general rule, protective measures such as wearing gloves, protective clothing, and eye protection should be taken when handling chemicals .

Future Directions

The pyrrolidine ring, a key component of CPCA, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, CPCA and similar compounds have potential applications in various fields of research and could be the focus of future studies.

Properties

IUPAC Name

1-(cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-10(8-3-1-2-4-8)12-6-5-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXNGRHIUCDQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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